molecular formula C24H20O11 B12785769 Enw5F6BK8Q CAS No. 808196-23-8

Enw5F6BK8Q

Cat. No.: B12785769
CAS No.: 808196-23-8
M. Wt: 484.4 g/mol
InChI Key: YYKMJKVVECFMCQ-UXHICEINSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enw5F6BK8Q involves multiple steps, including the esterification of specific hydroxybenzoic acids with tetrahydronaphthalenediol derivatives . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Enw5F6BK8Q undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Enw5F6BK8Q has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Enw5F6BK8Q exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Enw5F6BK8Q include other hydroxybenzoic acid derivatives and tetrahydronaphthalenediol esters . These compounds share structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

What sets this compound apart is its unique combination of hydroxybenzoic acid and tetrahydronaphthalenediol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

808196-23-8

Molecular Formula

C24H20O11

Molecular Weight

484.4 g/mol

IUPAC Name

[(2R,3S)-6-hydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C24H20O11/c25-14-2-1-10-8-19(34-23(32)12-4-15(26)21(30)16(27)5-12)20(9-11(10)3-14)35-24(33)13-6-17(28)22(31)18(29)7-13/h1-7,19-20,25-31H,8-9H2/t19-,20+/m1/s1

InChI Key

YYKMJKVVECFMCQ-UXHICEINSA-N

Isomeric SMILES

C1[C@H]([C@H](CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(C(CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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